(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
Brand Name: Vulcanchem
CAS No.: 161832-74-2
VCID: VC20929074
InChI: InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1
SMILES: CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

CAS No.: 161832-74-2

Cat. No.: VC20929074

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol - 161832-74-2

Specification

CAS No. 161832-74-2
Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name (2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol
Standard InChI InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1
Standard InChI Key XECSMDWXBMBRDE-QGZVFWFLSA-N
Isomeric SMILES CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
SMILES CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Canonical SMILES CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N

Introduction

Chemical Identity and Physical Properties

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is characterized by its specific chirality at the carbon bearing the amino group, which distinguishes it from its enantiomer. The compound exists as a solid at room temperature with well-defined physical properties.

Identification Parameters

ParameterInformation
Chemical Name(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
CAS Number161832-74-2
Molecular FormulaC₁₈H₂₃NO
Molecular Weight269.38 g/mol
SMILES NotationCC(C)CC@@HC(O)(c1ccccc1)c2ccccc2
InChI1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1
InChI KeyXECSMDWXBMBRDE-QGZVFWFLSA-N

Physical Properties

PropertyValueReference
Physical StateSolid
Melting Point144-147 °C
Optical Purityee: 99% (HPLC), 98%
Flash Point48 °C (closed cup)
Storage RecommendationsArgon charged, Room temperature
SensitivityMoisture sensitive

Structural Characteristics and Stereochemistry

The structure of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol features several key elements that contribute to its reactivity and applications.

Functional Groups

The compound contains three primary functional groups:

  • A tertiary alcohol (hydroxyl group) at position 1

  • A primary amine (amino group) at position 2

  • Two phenyl rings attached to position 1
    This combination of functional groups provides multiple sites for chemical interactions, making it valuable as a catalyst and chiral auxiliary .

Stereochemistry

The stereogenic center at C-2 has the R configuration, which is critical for its application in asymmetric synthesis. The R configuration gives the molecule specific three-dimensional properties that determine its interaction with other chiral molecules and substrates. This property is particularly important in its role as a chiral ligand, where stereoselectivity is essential .

Synthesis and Production

Synthetic Routes

Several methods for synthesizing (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol have been developed, with most approaches focusing on maintaining stereochemical integrity.
One common synthesis route involves:

  • Reduction of a corresponding ketone using a chiral reducing agent

  • Use of stereoselective catalysts to ensure the correct configuration

  • Purification to achieve high enantiomeric excess (ee)
    A notable synthetic approach is described in the literature as part of the preparation of Singh's catalyst, where a one-pot procedure starting from either L-/D-proline or Boc-proline is employed .

Applications in Organic Synthesis

Chiral Ligand in Asymmetric Catalysis

The primary application of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is as a chiral ligand in asymmetric catalysis . Its effectiveness stems from:

  • The ability to coordinate with metals through both the amino and hydroxyl groups

  • The steric influence of the two phenyl groups, which creates a well-defined chiral environment

  • The R configuration, which induces predictable stereoselectivity in reactions
    These properties make it valuable in reactions such as:

  • Asymmetric additions

  • Stereoselective reductions

  • Enantioselective alkylations

Applications in Total Synthesis

As a component in more complex catalytic systems, the compound contributes to the total synthesis of natural products and pharmaceuticals where stereochemical control is critical. Its use in these applications highlights its importance in the production of enantiomerically pure compounds with potential biological activity .

Comparison with the S Enantiomer

The S enantiomer, (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 78603-97-1), differs from the R form in its three-dimensional arrangement, leading to distinct chemical behaviors.

Structural Comparison

  • Optical rotation: R enantiomer shows positive rotation (+), while S shows negative (-)

  • Interactions with other chiral molecules

  • Catalytic performance in asymmetric reactions

Comparative Applications

Property(R)-(+) Enantiomer(S)-(-) EnantiomerReference
CAS Number161832-74-278603-97-1
Optical RotationPositive (+)Negative (-)
Product FamilyChiral LigandsCatalysts
Commercial AvailabilityCommonCommon
The different stereochemistry leads to complementary applications, with each enantiomer potentially favoring different reaction outcomes in asymmetric synthesis .
Hazard TypeClassificationReference
Eye IrritationCategory 2
Skin IrritationCategory 2
STOT SE (Specific Target Organ Toxicity - Single Exposure)Category 3
Target OrganRespiratory system
Storage Class11 - Combustible Solids

Research Applications and Recent Developments

Catalyst Development

Recent research has explored the use of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol in the development of new catalytic systems. One notable example is its incorporation into Singh's catalyst, which has applications in various asymmetric transformations .

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